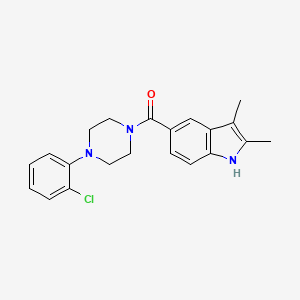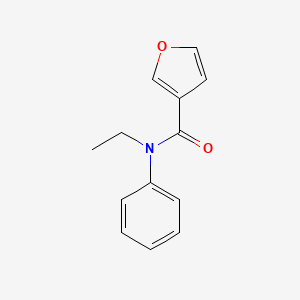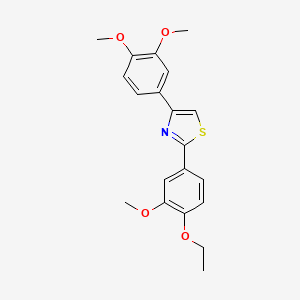
(4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is a complex organic molecule that combines a piperazine ring with an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Indole-2,3-diones
Reduction: Reduced indole derivatives
Substitution: Halogenated, nitrated, or sulfonated indole derivatives
科学的研究の応用
Chemistry
In chemistry, (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. It has been investigated for its potential as an antidepressant, anxiolytic, and antipsychotic agent due to its ability to interact with serotonin and dopamine receptors .
Industry
In the pharmaceutical industry, this compound is used in the research and development of new therapeutic agents. Its ability to modulate neurotransmitter activity makes it a valuable candidate for treating neurological disorders .
作用機序
The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine (D2) receptors, modulating their activity to produce therapeutic effects. The compound’s indole moiety allows it to bind effectively to these receptors, influencing mood, cognition, and behavior .
類似化合物との比較
Similar Compounds
- (4-(2-chlorophenyl)piperazin-1-yl)(1H-indol-3-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(2-methyl-1H-indol-5-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(3,4-dimethyl-1H-indol-5-yl)methanone
Uniqueness
Compared to similar compounds, (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is unique due to the specific positioning of the methyl groups on the indole ring. This structural feature can influence its binding affinity and selectivity for neurotransmitter receptors, potentially leading to different pharmacological profiles and therapeutic effects .
特性
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-14-15(2)23-19-8-7-16(13-17(14)19)21(26)25-11-9-24(10-12-25)20-6-4-3-5-18(20)22/h3-8,13,23H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDKZVHUILQKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(Aminomethyl)pyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B7601870.png)
![2-[4-[2-(2-Methoxyphenyl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601881.png)
![2-[4-[2-(2,6-Difluorophenyl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601899.png)
![2-[4-[2-(2,3-Difluorophenyl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601901.png)
![2-[4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601902.png)
![2-[4-[2-(3-Methylphenoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601905.png)
![2-[(4-Ethoxybutanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7601913.png)
![2-[4-(1H-indole-7-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601918.png)
![2-[4-(2-Phenylbutanoyl)morpholin-3-yl]acetic acid](/img/structure/B7601922.png)

![2-[4-[3-(Methoxymethyl)benzoyl]morpholin-3-yl]acetic acid](/img/structure/B7601931.png)

![2-[4-(5-Chloropyridine-2-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601956.png)
![2-[4-[2-(4-Bromophenyl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601960.png)
